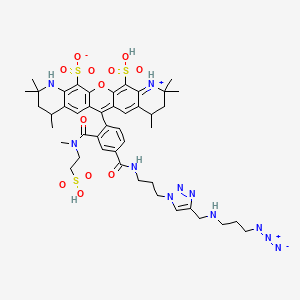![molecular formula C7H8N4 B13708356 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of DNA and RNA. The presence of the methyl group at the 6th position enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach is the condensation of 4-aminoimidazole with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines .
Scientific Research Applications
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. It can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[4,5-c]pyridin-4-amine: Lacks the methyl group at the 6th position.
1-methyl-1H-imidazo[4,5-c]pyridin-6-amine: Methyl group is at a different position.
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains a phenyl group and different ring fusion.
Uniqueness
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to the specific positioning of the methyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H2,8,11)(H,9,10) |
InChI Key |
MSJBALGFDDQKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)



